Vanillyl nonanoate

Vue d'ensemble

Description

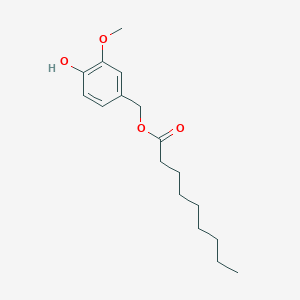

Vanillyl nonanoate is a synthetic capsinoid, a class of compounds derived from the Capsicum plant. It is known for its non-pungent properties and is used in various applications due to its biological activity. This compound is structurally similar to capsaicin, the compound responsible for the spiciness of chili peppers, but it lacks the pungency, making it suitable for different uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanillyl nonanoate can be synthesized through the enzymatic esterification of vanillyl alcohol with nonanoic acid. This reaction is typically catalyzed by lipases in an organic solvent. For instance, using Novozym 435 as the catalyst, the reaction can be carried out in dioxane with molecular sieves at 25°C, yielding up to 86% of this compound in 20 hours .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis methods but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and efficiency. The use of immobilized lipases and continuous flow reactors can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Vanillyl nonanoate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Vanillyl alcohol and nonanoic acid in the presence of lipase catalysts.

Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to vanillyl alcohol and nonanoic acid.

Oxidation: Strong oxidizing agents can oxidize this compound to produce corresponding oxidized products.

Major Products:

Esterification: this compound.

Hydrolysis: Vanillyl alcohol and nonanoic acid.

Oxidation: Oxidized derivatives of this compound.

Applications De Recherche Scientifique

Agricultural Applications

Vanillyl nonanoate has been extensively studied for its role in enhancing plant defense mechanisms against pathogens. Research indicates that it can induce systemic resistance in plants, particularly in pepper varieties.

Induction of Plant Resistance

- Mechanism : this compound enhances the expression of pathogenesis-related genes and promotes lignification, which fortifies plant cell walls against pathogen invasion. It has shown efficacy against pathogens such as Botrytis cinerea and Phytophthora capsici .

- Case Study : In a study involving Padrón pepper plants, this compound treatment resulted in reduced symptoms and colonization by Phytophthora capsici. The treatment also led to significant increases in lignin content and peroxidase activity, indicating enhanced defense responses .

Antimicrobial Activity

This compound exhibits antimicrobial properties that can be leveraged in agricultural practices to reduce reliance on chemical pesticides. It has been shown to inhibit spore germination of various plant pathogens .

Food Science Applications

This compound is utilized in food science primarily for its flavoring properties without the pungency associated with capsaicin.

Flavoring Agent

- Properties : Due to its non-pungent nature, this compound is used as a flavor enhancer in food products, providing a mild and pleasant taste profile .

- Applications : It is incorporated into various food formulations to enhance sensory attributes while avoiding the heat typically associated with chili peppers.

Medical Applications

Research into the medical applications of this compound highlights its potential therapeutic benefits.

Antioxidant and Anti-inflammatory Properties

This compound has been investigated for its antioxidant effects, which may protect cells from oxidative stress. Studies suggest that it can enhance the activity of antioxidant enzymes .

Gastroprotective Effects

Preliminary studies indicate that this compound may help protect the gastric lining from damage caused by ethanol and other irritants, suggesting potential applications in gastrointestinal health .

Pain Relief Potential

Research is ongoing to evaluate whether this compound can activate pain receptors similarly to capsaicin, potentially leading to new pain relief therapies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves enzymatic processes such as lipase-catalyzed esterification.

Enzymatic Synthesis

- Method : A study demonstrated that using Novozym 435 lipase facilitated the synthesis of this compound from vanillyl alcohol and methyl nonanoate with an impressive yield of 86% under optimal conditions .

- Comparison Table : Below is a summary of synthesis yields using different lipases:

| Lipase | Yield (%) | Conditions |

|---|---|---|

| Novozym 435 | 86 | 50 mM vanillyl alcohol + methyl nonanoate in dioxane |

| Lipozyme IM20 | 75 | Similar conditions |

| Lipase QL | 75 | Similar conditions |

Mécanisme D'action

Vanillyl nonanoate exerts its effects through various molecular targets and pathways:

Induction of Plant Defense Genes: In plants, this compound induces the expression of defense-related genes, enhancing resistance to pathogens.

Antioxidant Activity: It boosts the activity of antioxidant enzymes, protecting cells from oxidative stress.

Metabolic Effects: In mammals, this compound influences metabolic processes, potentially increasing energy expenditure and reducing fat accumulation.

Comparaison Avec Des Composés Similaires

- Capsaicin

- Dihydrocapsaicin

- Capsiate

- Nordihydrocapsaicin

- Homodihydrocapsaicin

Vanillyl nonanoate stands out due to its non-pungent nature and diverse applications in various fields, making it a unique and valuable compound for scientific research and industrial use.

Activité Biologique

Vanillyl nonanoate (VNT) is a synthetic capsinoid closely related to capsiate, which is derived from the Capsicum plant. This compound has garnered attention for its potential biological activities, particularly in plant defense mechanisms and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, effects on plant resistance, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the enzymatic acylation of vanillyl alcohol with nonanoic acid derivatives. The process typically employs lipases as catalysts in organic solvents. A notable study demonstrated that Novozym 435, a lipase from Candida antarctica, achieved a yield of up to 86% under optimized conditions using dioxane as a solvent . Table 1 summarizes the yields obtained with various lipases:

| Lipase Source | Yield (%) | Reaction Time (h) |

|---|---|---|

| Novozym 435 | 86 | 20 |

| Lipase C. cylindracea | 2.9 | 20 |

| Lipase AY C. rugosa | 1.4 | 20 |

| Lipase M Mucor javanicus | 8.4 | 20 |

The synthesis conditions can significantly affect the yield, emphasizing the importance of enzyme selection and reaction parameters.

Induction of Systemic Resistance

Research indicates that this compound plays a crucial role in enhancing plant resistance against pathogens such as Phytophthora capsici and Botrytis cinerea. A study involving pepper plants showed that VNT treatment led to a reduction in pathogen symptoms and colonization rates . The mechanism of action involves the induction of pathogenesis-related (PR) genes and reinforcement of cell walls through lignification.

Lignification and Gene Expression

This compound induces systemic resistance by promoting lignin biosynthesis in plant tissues. This process is correlated with increased expression of peroxidase genes, which are essential for lignin polymerization. The systemic signaling pathways activated by VNT involve key hormones such as salicylic acid, ethylene, and jasmonates .

Study on Pepper Plants

In a controlled experiment, cotyledons of pepper plants treated with this compound exhibited significant protection against Phytophthora capsici and Botrytis cinerea. The treatment not only reduced disease symptoms but also enhanced the expression of genes associated with defense mechanisms .

-

Pathogens Studied :

- Phytophthora capsici (root pathogen)

- Botrytis cinerea (aerial pathogen)

-

Key Findings :

- Induction of PR genes.

- Increased lignin content in cell walls.

- Enhanced peroxidase activity.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits spore germination of Phytophthora capsici, highlighting its potential as a natural fungicide . This property is particularly valuable in agricultural settings where chemical fungicides are being phased out due to environmental concerns.

Propriétés

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINWHDOHWBJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434648 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-10-3 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.